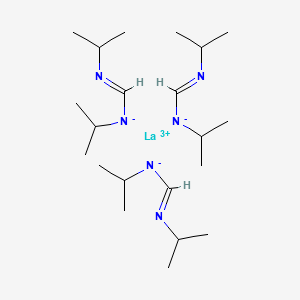
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine, also known as MMPP, is an organic compound that has been widely studied for its potential applications in scientific research. MMPP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Scientific Research Applications
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibition, and protein-protein interactions. This compound has also been used to study the effects of various drugs on the human body, as well as the biochemical and physiological effects of various compounds.
Mechanism of Action
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It is also believed to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the human body. It has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidases, and acetylcholinesterase. It has also been shown to interact with several proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various compounds. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are several potential future directions for research involving 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine. For example, further research could be done to explore the effects of this compound on other enzymes and proteins, as well as its potential applications in drug discovery and development. Additionally, further research could be done to explore the effects of this compound on the human body, such as its potential anti-inflammatory, anti-oxidant, and neuroprotective effects. Finally, research could be done to explore the potential uses of this compound in other laboratory experiments, such as its potential use as a catalyst or as a reagent in organic synthesis.
Synthesis Methods
2-Methyl-4-(4-methoxyphenyl)-6-phenylpyrimidine is synthesized through a two-step process. The first step involves the condensation of 4-methoxybenzaldehyde and 2-methyl-6-phenylpyrimidine in the presence of a catalytic amount of sodium hydroxide. This reaction produces this compound, which is then purified by recrystallization. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of a catalytic amount of sodium hydroxide. This reaction produces the final product, this compound.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-19-17(14-6-4-3-5-7-14)12-18(20-13)15-8-10-16(21-2)11-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPVRJODLCRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)






![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
